molecular formula C12H17NO4S B2594604 2-Benzenesulfonamidohexanoic acid CAS No. 108244-71-9

2-Benzenesulfonamidohexanoic acid

Cat. No.: B2594604
CAS No.: 108244-71-9
M. Wt: 271.33
InChI Key: VBLZXGQFGDIFIP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sulfonamides, the class of compounds to which it belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

It is known that changes in the acidity of the cellular environment can alter the properties of cell membranes . Acidosis, for example, can induce reprogramming of cellular metabolism to mitigate oxidative stress .

Molecular Mechanism

The Beckmann rearrangement, a reaction of oximes, could potentially be relevant to its mechanism of action . This rearrangement involves the conversion of the oxime to an amide, which could be relevant in the context of sulfonamide derivatives .

Temporal Effects in Laboratory Settings

It is known that the effects of certain substances can change over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of certain substances can vary with dosage in animal models .

Metabolic Pathways

It is known that metabolic pathways involve a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product .

Transport and Distribution

It is known that drugs can cross cell membranes by various mechanisms, including passive diffusion, facilitated passive diffusion, active transport, and pinocytosis .

Subcellular Localization

It is known that the prediction of protein subcellular localization is of great relevance for proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonamidohexanoic acid typically involves the reaction of benzenesulfonyl chloride with hexanoic acid in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonamidohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzenesulfonamidohexanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzenesulfonamidohexanoic acid is unique due to its combination of a sulfonamide group with a hexanoic acid moiety, providing a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in pharmaceutical research .

Properties

IUPAC Name

2-(benzenesulfonamido)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-2-3-9-11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLZXGQFGDIFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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